5-formyl-2-hydroxy-3-methoxybenzamide
Description
Properties
CAS No. |
914911-54-9 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation of 2-Hydroxy-3-Methoxybenzamide
The Vilsmeier-Haack reaction remains the most widely adopted method for introducing the formyl group at the 5-position of the benzamide scaffold. This electrophilic aromatic substitution leverages N,N-dimethylformamide (DMF) as the formylating agent and phosphorus oxychloride (POCl₃) as the activating reagent. The reaction proceeds via the generation of a chloroiminium intermediate, which selectively targets the para position relative to the hydroxy and methoxy groups.
Typical conditions involve dissolving 2-hydroxy-3-methoxybenzamide in anhydrous DMF at 0–5°C, followed by dropwise addition of POCl₃. After stirring at room temperature for 6–8 hours, the mixture is quenched with ice-water to precipitate the product. Patent data indicate yields of 72–78% under these conditions, with purity exceeding 95% after recrystallization from ethanol-water mixtures. The methoxy group’s electron-donating nature enhances ring activation, while the hydroxy group’s ortho-directing effect ensures regioselectivity.
Direct Oxidation of 5-Methyl Precursors
Alternative routes involve the oxidation of 5-methyl-2-hydroxy-3-methoxybenzamide using chromium-based or hypervalent iodine reagents. While less common due to stoichiometric waste generation, this method avoids the need for moisture-sensitive reagents. A reported protocol uses pyridinium chlorochromate (PCC) in dichloromethane at reflux, achieving 65% yield after 12 hours. However, over-oxidation to the carboxylic acid remains a challenge, necessitating careful reaction monitoring.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate formylation. A study documented the condensation of 2-hydroxy-3-methoxybenzamide with hexamethylenetetramine (HMTA) in acetic acid under microwave conditions (150°C, 20 minutes), yielding 82% product. This approach reduces reaction times from hours to minutes and minimizes byproduct formation through precise temperature control.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Optimal solvent systems balance substrate solubility and reagent stability:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 78 | 95 |
| Acetic Acid | 110 | 68 | 89 |
| THF | 65 | 55 | 82 |
Data adapted from patent examples and microwave studies highlight DMF’s superiority in stabilizing the chloroiminium intermediate. Elevated temperatures in acetic acid promote side reactions, including demethylation of the methoxy group.
Catalytic Enhancements
The addition of Lewis acids (e.g., ZnCl₂ or FeCl₃) at 5 mol% increases formylation efficiency by polarizing the formylating agent. For instance, ZnCl₂ boosts yields to 85% in DMF at 30°C. Conversely, protic acids like H₂SO₄ lead to decomposition, underscoring the need for anhydrous conditions.
Industrial-Scale Production and Purification
Continuous Flow Reactor Design
Pilot-scale synthesis utilizes continuous flow systems to enhance heat transfer and mixing. A patented setup combines two feed streams:
-
2-Hydroxy-3-methoxybenzamide in DMF (0.5 M)
-
POCl₃ in DMF (1.2 equiv)
Reactants merge in a PTFE coil (30°C, residence time: 15 minutes), followed by inline quenching with aqueous NaHCO₃. This method achieves 89% yield with >99% conversion, demonstrating scalability.
Advanced Purification Techniques
Crude product purification employs a tandem process:
-
Liquid-Liquid Extraction : Dichloromethane/water partitioning removes unreacted starting materials.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) isolates the formylated product.
-
Recrystallization : Ethanol-water recrystallization at −20°C yields colorless crystals (mp 168–170°C).
Mechanistic Insights and Side-Reaction Mitigation
Competing Demethylation Pathways
Under acidic conditions, the methoxy group may undergo hydrolysis to a phenolic -OH, leading to 5-formyl-2,3-dihydroxybenzamide. This side reaction is suppressed by maintaining pH > 6 during workup and avoiding prolonged exposure to Brønsted acids.
Byproduct Formation in Oxidative Methods
Oxidation of 5-methyl precursors generates 5-carboxy-2-hydroxy-3-methoxybenzamide (≤15%), requiring redox buffer systems. The addition of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a radical scavenger reduces over-oxidation to <5%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability | Cost Index |
|---|---|---|---|---|
| Vilsmeier-Haack | 78 | 8 hours | High | 1.0 |
| Oxidation (PCC) | 65 | 12 hours | Moderate | 1.8 |
| Microwave (HMTA) | 82 | 20 minutes | Low | 2.5 |
The Vilsmeier-Haack method offers the best balance of yield and scalability for industrial applications, while microwave synthesis suits high-throughput laboratory settings.
Chemical Reactions Analysis
Types of Reactions
5-formyl-2-hydroxy-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Sodium methoxide (NaOCH3) in methanol under reflux conditions.
Major Products Formed
Oxidation: 5-carboxy-2-hydroxy-3-methoxybenzamide.
Reduction: 5-hydroxymethyl-2-hydroxy-3-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-formyl-2-hydroxy-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-formyl-2-hydroxy-3-methoxybenzamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Functional Group Variations
The compound’s structural analogs differ primarily in substituent positions and functional groups. Key comparisons include:
Key Observations :
- Methyl 5-formyl-2-methoxybenzoate () lacks the hydroxyl group at position 2, reducing its hydrogen-bonding capacity compared to the target compound. Its ester group enhances hydrolytic stability but limits coordination with metal catalysts .
- Ethyl 2-methoxy-5-sulfamoylbenzoate () replaces the formyl group with a sulfonamide (-SO₂NH₂), significantly altering its electronic properties and biological activity. Sulfonamides are known for antimicrobial applications .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares the hydroxyl and amide motifs but lacks aromatic methoxy and formyl groups. Its bulky hydroxyalkyl chain enhances steric effects in catalytic systems .
Physicochemical Properties
- Solubility : The hydroxyl group in this compound improves aqueous solubility compared to purely methoxy-substituted analogs (e.g., ). However, sulfonamide-containing analogs () exhibit higher solubility due to their polar -SO₂NH₂ group .
- Acidity : The hydroxyl group (pKa ~10) and formyl group (electron-withdrawing) enhance the acidity of the benzene ring, influencing reactivity in electrophilic substitution reactions.
Q & A
Q. What are the common synthetic routes for 5-formyl-2-hydroxy-3-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions. A general approach includes:
- Step 1 : Protection of the hydroxyl group using methoxy or acetyl groups to prevent undesired side reactions during formylation.
- Step 2 : Formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metallation followed by formyl chloride addition.
- Step 3 : Deprotection under acidic or basic conditions (e.g., BBr₃ for demethylation) to regenerate the hydroxyl group.
Optimization tips: - Monitor reaction progress using thin-layer chromatography (TLC) to adjust stoichiometry.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the aromatic ring (e.g., singlet for formyl proton at δ ~10 ppm, doublets for methoxy/hydroxy groups).
- ¹³C NMR : Confirms carbonyl (C=O) and methoxy carbons.
- IR Spectroscopy : Detects O–H (broad peak ~3200 cm⁻¹), C=O (stretch ~1680 cm⁻¹), and aromatic C–H vibrations.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable): Resolves 3D structure using software like ORTEP-3 .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent decomposition.
- Spill Management : Neutralize acidic/basic spills with appropriate agents (e.g., sodium bicarbonate for acids).
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the bioactivity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Introduce halogens (Cl, F) at the 4-position to enhance lipophilicity and membrane permeability.
- Replace methoxy with ethoxy groups to study steric effects on target binding.
- Biological Assays :
- Test antimicrobial activity against Gram-positive/negative bacteria using broth microdilution (MIC values).
- Compare biofilm inhibition (%) with parent compound using crystal violet staining .
Q. What computational methods can predict the reactivity and binding affinity of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., GroEL/ES chaperonins). Focus on hydrogen bonds between the formyl/hydroxy groups and active-site residues.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic regions (e.g., formyl carbon reactivity).
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
- Stability Studies :
- Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
- Kinetic Analysis :
- Calculate degradation rate constants (k) using first-order kinetics.
- Identify degradation products (e.g., demethylated or oxidized derivatives) via LC-MS .
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : The compound may form polymorphs or fail to crystallize due to flexible substituents.
- Solution : Use solvent vapor diffusion with mixed solvents (e.g., DCM:hexane) and slow evaporation.
- Data Collection : Weak diffraction due to small crystal size.
- Solution : Optimize cryoprotection (e.g., glycerol) and use synchrotron radiation for high-resolution data.
- Refinement : Employ SHELXL for anisotropic refinement of oxygen atoms in hydroxy/formyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
